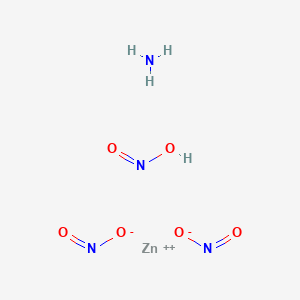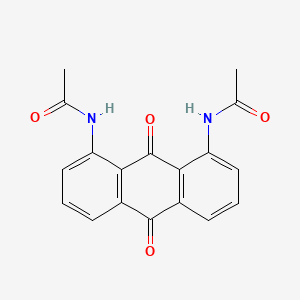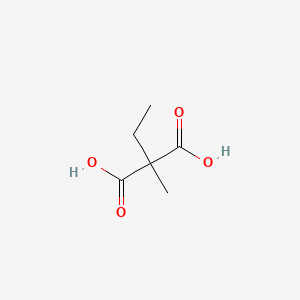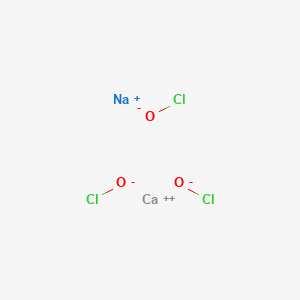
3'-iso-Propoxy-2,2,2-trifluoroacetophenone
Descripción general
Descripción
3'-iso-Propoxy-2,2,2-trifluoroacetophenone, also known as PPTA, is an organic compound that has gained attention in scientific research due to its unique properties. PPTA is a colorless liquid that is soluble in organic solvents and is widely used in organic synthesis.
Aplicaciones Científicas De Investigación
Application 1: Organocatalyst for Environmentally-friendly Epoxidation of Alkenes
- Summary of the Application : 2,2,2-Trifluoroacetophenone is used as an organocatalyst for the environmentally-friendly epoxidation of alkenes .
- Methods of Application : The reaction conditions were optimized for the epoxidation of 1-Phenyl-cyclohexene. Different catalyst loadings, solvents, and reaction conditions were tested .
- Results or Outcomes : The best results were obtained with a catalyst loading of 5%, using t-butanol as the solvent, and a buffer solution of K2CO3/EDTA (pH 11.11). The yield was 99% .
Application 2: Synthesis of New Fluorinated Polymers
- Summary of the Application : 2,2,2-Trifluoroacetophenone is used in the synthesis of new fluorinated polymers, which have high average molecular weight, high thermal stability, and good film-forming properties .
- Methods of Application : 2,2,2-Trifluoroacetophenone undergoes condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether, and diphenoxybenzophenone to form new aromatic 3F polymers .
- Results or Outcomes : The resulting polymers have high average molecular weight, high thermal stability, and good film-forming properties .
Application 3: Oxidation of Tertiary Amines and Azines
- Summary of the Application : 2,2,2-Trifluoroacetophenone is used as an organocatalyst for the oxidation of tertiary amines and azines .
- Methods of Application : The oxidation process involves the use of 2,2,2-Trifluoroacetophenone as an organocatalyst and H2O2 as a green oxidant .
- Results or Outcomes : Various olefins, mono-, di-, and trisubstituted, are oxidized chemoselectively in high to quantitative yields utilizing low catalyst loadings .
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-(3-propan-2-yloxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(2)16-9-5-3-4-8(6-9)10(15)11(12,13)14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGNWXUHGZOLKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374803 | |
| Record name | 3'-iso-Propoxy-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-iso-Propoxy-2,2,2-trifluoroacetophenone | |
CAS RN |
286017-70-7 | |
| Record name | 3'-iso-Propoxy-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















